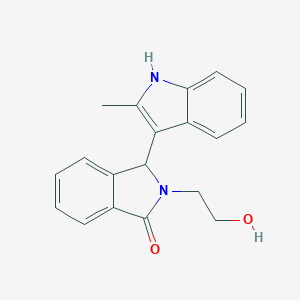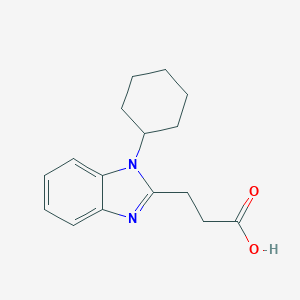
3-Methyl-5-oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5-oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid, also known as MOPPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MOPPP is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA) and acts as a GABA receptor agonist. In
作用機序
3-Methyl-5-oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid acts as a GABA receptor agonist, binding to the GABA receptor and enhancing its activity. This results in increased inhibition of neural activity, leading to a decrease in excitability and a calming effect on the brain.
Biochemical and Physiological Effects:
3-Methyl-5-oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to reduce alcohol consumption in rats, suggesting a potential application in the treatment of alcohol addiction. 3-Methyl-5-oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid has been found to increase GABA release in the brain, leading to increased inhibition of neural activity.
実験室実験の利点と制限
One advantage of using 3-Methyl-5-oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid in lab experiments is its specificity for GABA receptors. This allows researchers to study the effects of GABA receptor activation without the confounding effects of other neurotransmitters. However, 3-Methyl-5-oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid has limited solubility in water, which can make it difficult to administer in certain experiments. Additionally, the effects of 3-Methyl-5-oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid on human subjects are not well understood, and further research is needed to determine its safety and efficacy.
将来の方向性
Future research on 3-Methyl-5-oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid could focus on its potential applications in the treatment of anxiety, depression, and addiction. Studies could also investigate the effects of 3-Methyl-5-oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid on other neurotransmitter systems, such as dopamine and serotonin. Additionally, further research is needed to determine the safety and efficacy of 3-Methyl-5-oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid in human subjects.
合成法
The synthesis of 3-Methyl-5-oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid involves the reaction of 4-phenylpiperazine with 3-methyl-5-oxo-pentanoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as N-hydroxysuccinimide (NHS). The resulting product is a white crystalline powder that is soluble in water and ethanol.
科学的研究の応用
3-Methyl-5-oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid has been studied for its potential applications in neuroscience research, particularly in the study of GABA receptors. GABA is the primary inhibitory neurotransmitter in the central nervous system, and GABA receptor agonists such as 3-Methyl-5-oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid can modulate the activity of these receptors. 3-Methyl-5-oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid has been used in studies investigating the role of GABA receptors in anxiety, depression, and addiction.
特性
分子式 |
C16H22N2O3 |
|---|---|
分子量 |
290.36 g/mol |
IUPAC名 |
3-methyl-5-oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid |
InChI |
InChI=1S/C16H22N2O3/c1-13(12-16(20)21)11-15(19)18-9-7-17(8-10-18)14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H,20,21) |
InChIキー |
CGSVFBINEFTMFK-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)N1CCN(CC1)C2=CC=CC=C2)CC(=O)O |
正規SMILES |
CC(CC(=O)N1CCN(CC1)C2=CC=CC=C2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,7,9-trimethyl-3-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276886.png)
![N,N-diethyl-N-{4-[2-(1-isoquinolinyl)vinyl]phenyl}amine](/img/structure/B276890.png)

![3-amino-10-(4-fluorobenzylidene)-6-(4-fluorophenyl)-7,8,9,10-tetrahydro[1,2,4]triazolo[4',3':1,2]pyrimido[4,5-b]quinolin-5(1H)-one](/img/structure/B276892.png)
![2-{1-[2-(4-methylphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B276895.png)



![[1-oxo-3-(2-phenyl-1H-indol-3-yl)-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B276904.png)


